molecular formula C15H16N2O B7479226 N-(2-p-Tolylaminophenyl)acetamide

N-(2-p-Tolylaminophenyl)acetamide

Cat. No.: B7479226
M. Wt: 240.30 g/mol
InChI Key: OXUNOMIJQWROTE-UHFFFAOYSA-N
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Description

N-(2-p-Tolylaminophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-p-Tolylaminophenyl)acetamide typically involves the reaction of p-toluidine with acetic anhydride. The reaction is carried out under reflux conditions, where p-toluidine is dissolved in a suitable solvent such as ethanol or methanol, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and precipitation of the product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where p-toluidine and acetic anhydride are continuously fed into the reactor, and the product is continuously removed. This method offers advantages in terms of efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-p-Tolylaminophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-p-Tolylaminophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of N-(2-p-Tolylaminophenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen: A well-known analgesic and antipyretic compound.

    N-Phenylacetamide: Another acetamide derivative with similar structural features.

Uniqueness

N-(2-p-Tolylaminophenyl)acetamide is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[2-(4-methylanilino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-7-9-13(10-8-11)17-15-6-4-3-5-14(15)16-12(2)18/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUNOMIJQWROTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An oven-dried resealable schlenk tube containing a stir bar was charged with Pd2(dba)3 (4.6 mg, 0.005 mmol), 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (19.0 mg, 0.04 mmol), 2-bromoacetanilide (107 mg, 0.5 mmol), p-toluidine (80 mg, 0.75 mmol) and K3PO4 (265 mg, 1.25 mmol). The tube was capped with a rubber septum, evacuated and backfilled with argon. tbutanol (1 mL) was added through the septum via syringe. The septum was replaced with a Teflon screw cap. The schlenk tube was sealed and put into a pre-heated oil bath at 110° C. The reaction mixture was stirred for 18 h, allowed to cool down to room temperature and filtered through celite with ethyl acetate. The filtrate was concentrated under reduced pressure. Chromatography on silica gel column with 1:1 hexane:ethyl acetate gave 107 mg (89%) of the title compound as a brown solid.
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
4.6 mg
Type
catalyst
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
Yield
89%

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